molecular formula C13H13N3O3 B1280746 S-Lenalidomide CAS No. 202271-91-8

S-Lenalidomide

Numéro de catalogue: B1280746
Numéro CAS: 202271-91-8
Poids moléculaire: 259.26 g/mol
Clé InChI: GOTYRUGSSMKFNF-JTQLQIEISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lenalidomide, also known as S-Lenalidomide, is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It is used to treat anemia (low red blood cells) in patients with a certain type of myelodysplastic syndrome (MDS). Patients with MDS may have very low red blood cell counts and require blood transfusions . Lenalidomide is also used in combination with dexamethasone to treat multiple myeloma (plasma cell cancer) .


Synthesis Analysis

The synthesis of Lenalidomide derivatives involves alkylation, acylation, or sulfonylation of Lenalidomide . The synthesized derivatives are then verified by 1H NMR, 13C NMR, and LC-MS .


Molecular Structure Analysis

Lenalidomide is a 4-amino-glutamyl analogue of thalidomide and exists as a racemic mixture of the active S(-) and R(+) forms .


Chemical Reactions Analysis

Lenalidomide is broken down slowly through non-enzymatic hydrolysis in aqueous solutions and in hepatocytes at physiological pH, due to the hydrolytic cleavage of lenalidomide’s glutarimide ring .


Physical and Chemical Properties Analysis

The physical, chemical, and ecological properties of Lenalidomide and/or its ingredients have not been fully characterized .

Applications De Recherche Scientifique

1. Treatment of B-cell Malignancies

S-Lenalidomide, a more potent analog of thalidomide, is used in the treatment of B-cell malignancies. It enhances immunomodulatory properties and has an improved safety profile compared to thalidomide. Its antitumor activity is mediated through the modulation of both the cytokine and cellular tumor cell microenvironment. Lenalidomide downregulates the production of various prosurvival cytokines in the tumor microenvironment while promoting the activation of T- and natural killer (NK) cell-mediated antitumor response. It has shown efficacy in multiple myeloma, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma (Chanan-Khan & Cheson, 2008).

2. Mechanism of Action in Hematological Malignancies

Lenalidomide is an immunomodulator affecting both cellular and humoral limbs of the immune system. It also possesses anti-angiogenic properties. The molecular targets of lenalidomide are not entirely known, but its activity across a spectrum of neoplastic conditions highlights the possibility of multiple target sites of action. It is particularly effective in subsets of myelodysplastic syndromes (MDS) and multiple myeloma (Kotla et al., 2009).

3. Targeting del(5q) Myelodysplastic Syndrome

Lenalidomide is a highly effective treatment for MDS with deletion of chromosome 5q (del(5q)). It induces ubiquitination and degradation of casein kinase 1A1 (CK1α), a gene encoded within the common deleted region for del(5q) MDS. This targeted degradation provides a mechanistic basis for the therapeutic window of lenalidomide in del(5q) MDS (Krönke et al., 2015).

4. Lenalidomide in Non-Hodgkin Lymphoma

Lenalidomide exhibits notable activity in non-Hodgkin lymphoma (NHL) through immune modulation and antiproliferative effects. It is approved for bortezomib-resistant, relapsed/refractory mantle-cell lymphoma and has shown efficacy in other lymphoma subtypes. Lenalidomide's impact on the immune microenvironment, particularly its interaction with T cells, NK cells, and dendritic cells, is crucial for its effectiveness in B-cell lymphomas (Kritharis et al., 2015).

Mécanisme D'action

Target of Action

S-Lenalidomide, a derivative of thalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation . Additionally, lenalidomide also targets Ikaros (IKZF1) and Aiolos (IKZF3) , two zinc finger transcription factors .

Mode of Action

This compound acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the proteasomal degradation of these transcription factors . Furthermore, lenalidomide can phosphorylate co-stimulator receptor CD28, leading to activation of NF-κB, production of interferon gamma (IFN-γ), and proliferation of T cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to induce apoptosis and affect the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . Additionally, lenalidomide exerts immunomodulating effects by altering cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . The increase in AUC and Cmax is dose proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only important factor affecting lenalidomide plasma exposure .

Result of Action

The result of this compound’s action is the promotion of malignant cell death and enhancement of host immunity . It has potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The drug is approved by the FDA and EU for the treatment of multiple myeloma, myelodysplastic syndromes, mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .

Safety and Hazards

Lenalidomide, a thalidomide analogue, caused limb abnormalities in a developmental monkey study. Thalidomide is a known human teratogen that causes severe life-threatening human birth defects. If lenalidomide is used during pregnancy, it may cause birth defects or embryo-fetal death .

Orientations Futures

Lenalidomide is now being evaluated as maintenance therapy, preventive therapy, and in combination with other new agents . Future directions include the use of biologic and molecular markers as predictive tools to select patients and the use of combination strategies to overcome resistance to lenalidomide .

Analyse Biochimique

Biochemical Properties

S-Lenalidomide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are transcription factors involved in lymphoid cell development . Additionally, this compound enhances T-cell and natural killer cell activity, contributing to its immunomodulatory effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In multiple myeloma cells, this compound induces apoptosis and inhibits cell proliferation by degrading transcription factors like Ikaros and Aiolos . It also affects the immune system by enhancing T-cell and natural killer cell activity, leading to improved immune responses against tumor cells . Furthermore, this compound has been shown to inhibit angiogenesis by reducing the production of pro-angiogenic factors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to cereblon, a component of the CRL4 CRBN E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and degradation of specific proteins, such as Ikaros and Aiolos . The degradation of these transcription factors results in the inhibition of cell proliferation and induction of apoptosis in multiple myeloma cells . Additionally, this compound modulates the immune response by enhancing the activity of T-cells and natural killer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly absorbed and has a short half-life of 3-4 hours . It does not accumulate in plasma upon repeated dosing, indicating its stability and consistent pharmacokinetics . Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in multiple myeloma cells . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in increased efficacy in inhibiting tumor growth and inducing apoptosis . At very high doses, toxic effects such as neutropenia and thrombocytopenia have been observed . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes chiral inversion, hydroxylation, and slow non-enzymatic hydrolysis . The primary route of excretion is through urine, with approximately 82% of the oral dose being excreted within 24 hours . The metabolic pathways of this compound are consistent across different patient populations, regardless of the type of hematologic malignancy .

Transport and Distribution

This compound is rapidly and highly absorbed when administered orally . It distributes into various tissues, including semen, but is undetectable three days after stopping treatment . The compound’s transport and distribution are influenced by factors such as renal function and the presence of transport proteins like P-glycoprotein . Despite being a weak substrate of P-glycoprotein, this compound does not have clinically significant pharmacokinetic interactions with P-glycoprotein substrates or inhibitors .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with cereblon and the CRL4 CRBN E3 ubiquitin ligase complex . This interaction facilitates the ubiquitination and degradation of specific substrates within the cytoplasm and nucleus . The localization of this compound to these subcellular compartments is crucial for its activity and function in modulating cellular processes and inducing apoptosis in multiple myeloma cells .

Propriétés

IUPAC Name

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202271-91-8
Record name Lenalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Lenalidomide
Reactant of Route 2
S-Lenalidomide
Reactant of Route 3
S-Lenalidomide
Reactant of Route 4
S-Lenalidomide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
S-Lenalidomide
Reactant of Route 6
Reactant of Route 6
S-Lenalidomide
Customer
Q & A

Q1: How does CTP-221 overcome the challenge of rapid epimerization associated with S-Lenalidomide?

A2: CTP-221 is a deuterated analog of this compound specifically designed to address the challenge of epimerization. This modification involves strategically replacing key hydrogen atoms, including those at the molecule's chiral center, with deuterium. [] Studies in various species, including mice, rats, and monkeys, have shown that CTP-221 exhibits significantly greater stability against epimerization compared to this compound. [] This enhanced stability ensures prolonged exposure to the more potent S-enantiomer while minimizing exposure to the R-enantiomer. [] Consequently, CTP-221 holds promise for a superior therapeutic index compared to the racemic Lenalidomide. []

Q2: How does Lenalidomide, and by extension this compound, exert its anti-myeloma effects?

A3: While the precise mechanism of action remains an active area of research, studies suggest Lenalidomide's anti-myeloma effects are mediated, in part, through cereblon (CRBN). [] Lenalidomide, in the presence of CRBN, triggers an accumulation of intracellular immunoglobulin proteins, particularly light chains, within myeloma cells. [] This accumulation disrupts the normal protein folding environment within the endoplasmic reticulum (ER), leading to a condition known as ER stress. [] Myeloma cells are particularly susceptible to ER stress, and prolonged ER stress can trigger cell death, contributing to the anti-myeloma effects. [] Importantly, this mechanism appears to be dependent on CRBN, as cells lacking CRBN are resistant to this effect of Lenalidomide. []

Q3: How does the understanding of Lenalidomide resistance mechanisms contribute to the development of improved treatment strategies for multiple myeloma?

A5: Research has identified the Wnt/β-catenin pathway as a potential driver of resistance to Lenalidomide in multiple myeloma. [] This pathway, when activated, can lead to increased expression of proteins like β-catenin and CD44, ultimately contributing to resistance. [] Understanding this resistance mechanism paves the way for developing new therapeutic strategies. For example, targeting the Wnt/β-catenin pathway with inhibitors could potentially re-sensitize resistant myeloma cells to Lenalidomide, enhancing its effectiveness. [] This example highlights the importance of elucidating the mechanisms of drug resistance to guide the development of more effective treatment approaches for multiple myeloma.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.